L-PROLINE (1-13C)
Description
Significance of Stable Isotope Labeling in Contemporary Biological Research
Stable isotope labeling has become an indispensable technique in modern biological and biomedical research. Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for use in a wide range of studies, including those involving human subjects. The core principle of stable isotope labeling lies in the introduction of molecules containing heavier isotopes (like ¹³C, ¹⁵N, or deuterium) into a biological system. These labeled molecules are chemically identical to their natural counterparts but can be distinguished based on their slightly higher mass.
This mass difference allows for their detection and quantification using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. isotope.commassbank.eu By tracking the incorporation of these stable isotopes into various metabolites and macromolecules, researchers can elucidate metabolic pathways, measure protein synthesis and turnover rates, and gain insights into the dynamic processes occurring within living organisms. thermofisher.com This approach, often referred to as metabolic flux analysis, provides a quantitative understanding of cellular metabolism in both healthy and diseased states. medchemexpress.commedchemexpress.com
The Role of L-PROLINE (1-13C) as a Mechanistic Tracer
L-proline (1-13C) serves as a specific and effective mechanistic tracer for a variety of biological processes. pubcompare.ai When introduced into a system, it follows the same biochemical pathways as unlabeled proline. medchemexpress.com Proline is a unique proteinogenic amino acid due to its secondary amine structure, which imposes significant conformational constraints on proteins. nih.gov It is a major component of collagen, the most abundant protein in mammals, making L-proline (1-13C) an invaluable tool for studying collagen synthesis and turnover. nih.govisotope.com
By administering L-proline (1-13C) and subsequently measuring its incorporation into newly synthesized proteins or metabolites, scientists can quantitatively assess the rates of these processes. For example, the enrichment of ¹³C in hydroxyproline (B1673980), an amino acid derived from proline and found almost exclusively in collagen, provides a direct measure of collagen synthesis. nih.govresearchgate.net This has significant implications for understanding conditions associated with altered collagen metabolism, such as fibrosis and wound healing.
Furthermore, the metabolism of proline is linked to several key cellular processes, including redox balance and energy production. nih.govmdpi.com The oxidation of proline can generate reactive oxygen species (ROS) and contribute to the tricarboxylic acid (TCA) cycle. nih.gov Therefore, tracing the path of L-proline (1-13C) can also shed light on these fundamental aspects of cellular function.
Scope and Applications of L-PROLINE (1-13C) in Biological Systems
The applications of L-proline (1-13C) as a research probe are extensive and span various fields of biological inquiry. Its use is particularly prominent in studies of protein and collagen synthesis, metabolic flux analysis, and investigations into the biochemical basis of diseases. isotope.comisotope.com
Key Research Applications:
Protein and Collagen Synthesis: L-proline (1-13C) is widely used to measure the fractional synthesis rates of proteins, with a particular focus on collagen in various tissues like skin and muscle. nih.govfrontiersin.org Studies have utilized this tracer to understand how factors like diet and disease affect collagen turnover. physiology.orgnih.gov
Metabolic Pathway Analysis: As a metabolic tracer, L-proline (1-13C) helps in mapping and quantifying the flow of metabolites through interconnected biochemical pathways. medchemexpress.comoup.com This is crucial for understanding metabolic reprogramming in conditions like cancer and for identifying potential therapeutic targets. Research has explored the proline metabolic pathway in response to environmental stressors in plants. nih.gov
Biomolecular NMR Spectroscopy: The incorporation of ¹³C-labeled proline aids in nuclear magnetic resonance (NMR) studies to determine the three-dimensional structure and dynamics of proteins and peptides. nih.govnih.govpnas.org The specific labeling of proline can help in resolving complex spectra and identifying specific amino acid residues within a protein structure. researchgate.net
Mechanistic Studies of Enzyme Reactions: L-proline (1-13C) can be used to investigate the mechanisms of enzymes involved in proline metabolism. researchgate.netresearchgate.net By analyzing the isotopic distribution in the products of an enzymatic reaction, researchers can infer the catalytic mechanism.
The versatility of L-proline (1-13C) is further enhanced by its use in conjunction with other stable isotopes, allowing for more complex and informative experimental designs.
| Property | Value |
| Chemical Formula | ¹³CC₄H₉NO₂ sigmaaldrich.com |
| Molecular Weight | 116.12 g/mol sigmaaldrich.comisotope.com |
| Isotopic Purity | Typically ≥99 atom % ¹³C sigmaaldrich.com |
| CAS Number (Labeled) | 81202-06-4 isotope.comisotope.com |
| CAS Number (Unlabeled) | 147-85-3 isotope.comisotope.com |
| Analysis Technique | Application in L-PROLINE (1-13C) Research |
| Mass Spectrometry (MS) | Quantifies the enrichment of ¹³C in proline and its metabolites, enabling the calculation of synthesis rates and metabolic fluxes. massbank.eu |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural and dynamic information about proteins and peptides containing labeled proline. chemicalbook.comchemicalbook.comspectrabase.comresearchgate.net |
Properties
Molecular Weight |
116.12 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Methodological Frameworks Utilizing L Proline 1 13c
Stable Isotope Labeling Strategies with L-PROLINE (1-13C)
Stable isotope labeling using compounds like L-PROLINE (1-13C) is a fundamental technique in metabolomics and metabolic flux analysis (¹³C-MFA). nih.govresearchgate.net When introduced into a biological system, L-PROLINE (1-13C) acts as a tracer. It is taken up by cells and participates in metabolic reactions just like its unlabeled counterpart (¹²C-proline). ckisotopes.com The key difference is that the incorporated ¹³C atom acts as a "tag," increasing the mass of proline and any subsequent molecule synthesized from it. This mass shift allows researchers to distinguish between pre-existing molecules and newly synthesized ones, providing a dynamic view of metabolic processes. nih.govcell.com
Biosynthetic incorporation refers to the natural integration of a labeled precursor, such as L-PROLINE (1-13C), into larger biomolecules by an organism's own cellular machinery. This technique is widely used to elucidate biosynthetic pathways.
A notable example is in the study of natural product biosynthesis. Research on the marine microbial antibiotic pentabromopseudilin demonstrated that the pyrrole ring of the molecule is derived from L-proline. wikipedia.org In an isotope-feeding study, Alteromonas luteoviolaceus cultures were supplied with labeled [5-¹³C]proline. The subsequent analysis showed a significant 60% increase in the enrichment of pentabromopseudilin, confirming that proline is a direct precursor and is biosynthetically converted into the pyrrole ring structure. wikipedia.org
Similarly, L-proline is a building block for complex natural compounds like lincomycin and pyrrolobenzodiazepines, which are formed from 4-alkyl-L-proline derivatives. nih.gov Feeding experiments with labeled L-tyrosine and L-DOPA were instrumental in outlining the general biosynthetic pathway. nih.gov In protein synthesis, the incorporation of proline is a critical step managed by the cell's natural machinery, which recognizes the amino acid and integrates it into growing polypeptide chains. beilstein-journals.org The use of ¹³C methyl-labeled amino acids has also been demonstrated for efficient incorporation into proteins in mammalian cells, offering a pathway for studying complex protein structures. rsc.org
Targeted isotopic enrichment involves using a specific labeled precursor to investigate a particular metabolic pathway or a select group of molecules. This hypothesis-driven approach is considered the gold standard for quantifying metabolic fluxes. nih.gov By supplying L-PROLINE (1-13C), researchers can specifically track its conversion into other metabolites, such as glutamate (B1630785) and ornithine, or its incorporation into proteins like collagen, which is rich in proline and hydroxyproline (B1673980) residues.
The synthesis of specifically labeled L-proline isotopomers, including those labeled at positions other than C1, allows for more detailed investigations. researchgate.net For instance, starting from labeled L-glutamic acid, various isotopomers of L-proline can be prepared in high yield, making them available for targeted metabolic studies. researchgate.net This targeted approach provides precise information on the activity of specific enzymes and the flow of metabolites through interconnected pathways.
The success of stable isotope tracing studies hinges on the efficiency of label incorporation and the purity of the isotopic tracer. Commercially available L-PROLINE (1-13C) typically has a high isotopic enrichment of 99% and a chemical purity of 98% or greater. ckisotopes.comisotope.com
A critical consideration is the potential presence of stereoisomeric impurities, specifically the D-enantiomer. Studies have shown that tracers containing even small amounts of D-[¹³C]amino acids can lead to confounding results, particularly in studies analyzing urine samples. nih.gov The kidneys discriminate between L- and D-amino acids, leading to a disproportionate accumulation of the D-isomer in urine. This can falsely elevate the measured isotopic enrichment, misrepresenting the actual enrichment in the plasma pool. nih.gov Therefore, using tracers with undetectable levels of the D-[¹³C]isomer is crucial for studies where urine is used to reflect plasma enrichment. nih.gov
The efficiency of labeling can be influenced by several factors, including the concentration of the tracer, the duration of the labeling experiment, and the metabolic state of the cells or organism. In cell culture experiments, achieving a metabolic and isotopic steady state is often desired for flux analysis, which requires careful optimization of labeling conditions.
Analytical Techniques for L-PROLINE (1-13C) Tracing
After introducing L-PROLINE (1-13C) into a biological system, sophisticated analytical techniques are required to detect and quantify the ¹³C label in proline and its downstream metabolites. These methods must be sensitive enough to measure small changes in isotopic abundance and specific enough to distinguish between different isotopologues (molecules that differ only in their isotopic composition). nih.gov
Mass spectrometry (MS) is the cornerstone analytical technique for stable isotope tracing studies. americanlaboratory.com It measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the precise differentiation between unlabeled (¹²C) and labeled (¹³C) compounds. The 1-dalton mass difference imparted by the ¹³C atom is readily detected by modern mass spectrometers. ckisotopes.comnih.gov
Various MS platforms are employed, including liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). LC-MS/MS, for example, has been used to develop robust methods for quantifying proline in human serum, using stable isotope-labeled proline as an internal standard to ensure accuracy. nih.gov These methods are crucial for clinical studies investigating the role of proline metabolism in diseases like cancer. nih.gov High-resolution mass spectrometers, such as orbital ion traps, provide highly precise and accurate mass measurements, enabling the detailed analysis of mass isotopomer distributions in metabolites and peptides. cell.comacs.org
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for analyzing the isotopic enrichment of amino acids and other small, volatile metabolites. acs.org Before analysis, non-volatile compounds like amino acids must be chemically modified through derivatization to make them volatile. A common method is trimethylsilylation (TMS), which creates TMS-derivatives of the analytes. nih.gov
Once derivatized, the sample is injected into the gas chromatograph, which separates the different compounds. The separated compounds then enter the mass spectrometer, which fragments the molecules in a predictable manner. The key to isotopic distribution analysis lies in analyzing the mass spectra of these fragments. nih.gov Since a fragment contains a subset of the carbon atoms from the original molecule, its mass spectrum provides information about the labeling state of those specific carbons. nih.gov
For instance, a study evaluating GC-MS based ¹³C-positional approaches for TMS derivatives of several metabolites, including proline, highlighted that careful selection of mass fragments is crucial. nih.gov Some fragments can exhibit analytical biases, leading to errors in the estimation of positional enrichments. However, by validating the approach with isotopic standards, reliable measurements for specific atomic positions can be achieved. nih.govnih.gov This level of detail is essential for ¹³C-Metabolic Flux Analysis, where small errors in mass isotopologue distribution can lead to large errors in the calculated metabolic fluxes. nih.gov
Interactive Data Table: Fragmentation of Proline_2TMS for Isotopic Analysis
The following table details mass fragments of the di-trimethylsilyl (2TMS) derivative of proline that can be analyzed by GC-MS to determine ¹³C enrichment. The selection of appropriate fragments is critical for accurate positional enrichment calculations.
| Fragment (m/z) | Carbon Atoms Included | Utility in ¹³C-Positional Analysis | Potential Biases |
| 142 | C2 | Provides information on the labeling of the C2 position. | Can be subject to analytical biases. nih.gov |
| 216 | C1, C2, C3, C4, C5 | Represents the molecular ion minus a methyl group; reflects total enrichment. | Prone to biases affecting overall enrichment calculations. nih.gov |
| 259 | C1, C2, C3, C4, C5 + TMS | Represents the full derivatized molecule. | Useful for confirming identity and total enrichment. |
Investigating Metabolic Pathways and Fluxes with L Proline 1 13c
13C Metabolic Flux Analysis (13C-MFA) Principles and Implementation
The design of the labeling experiment is a critical first step for achieving accurate and precise flux measurements. researchgate.netsci-hub.se The choice of the isotopic tracer is paramount and depends heavily on the metabolic pathways of interest. nih.govresearchgate.net While glucose tracers are often used for central carbon metabolism, tracers like labeled amino acids are essential for studying amino acid metabolism and related pathways. cortecnet.com For instance, to specifically probe proline's fate and its interactions with central metabolism, L-PROLINE (1-13C) is an appropriate choice.
A powerful strategy to enhance the precision of flux estimates is the use of parallel labeling experiments. sci-hub.senih.gov This involves conducting multiple, simultaneous experiments where the only difference is the position of the 13C label on the tracer molecule or the type of tracer used. sci-hub.senih.gov For example, one culture might be given [1-13C]glucose while a parallel culture receives [U-13C]glucose. researchgate.net The combined data from these experiments provide more constraints for the computational model, leading to a more highly resolved and accurate flux map. sci-hub.se
For the experiment to be valid for steady-state MFA, the system must reach both a metabolic and isotopic steady state. d-nb.info This means that the concentrations of metabolites and their isotopic labeling patterns must be constant over time. nih.govd-nb.info Researchers typically verify this by collecting samples at multiple time points to ensure labeling saturation has been achieved. d-nb.info
Following the experimental phase, computational modeling is used to translate the raw labeling data into meaningful metabolic fluxes. utah.edu This process relies on a user-defined metabolic network model that includes the biochemical reactions and the specific atom transitions for each reaction. d-nb.infooup.com Software tools such as Metran and INCA have been developed to handle the complex calculations, making 13C-MFA more accessible to researchers without extensive expertise in computational mathematics. nih.govd-nb.info These programs take the metabolic model and the experimental mass isotopomer data as inputs and produce a best-fit flux map for the entire network. d-nb.info
A crucial part of the process is statistical validation to assess how well the model-predicted labeling patterns fit the experimentally measured data. nih.gov The goodness-of-fit is commonly evaluated using a chi-squared (χ²) statistical test. nih.gov This test determines if the discrepancies between the measured data and the model's predictions are statistically significant. nih.gov A poor fit may indicate that the metabolic model is incomplete or incorrect, perhaps missing key reactions or pathways. d-nb.info In this way, 13C-MFA can serve as a tool for discovering novel metabolic activities. d-nb.info
Model selection is another critical statistical step, especially when comparing alternative network models. nih.govresearchgate.net Techniques can be employed to avoid overfitting, where a model is overly complex and fits experimental noise rather than the true biological signal. nih.gov Validation-based model selection, which uses independent datasets for model fitting and validation, is a robust method to ensure the chosen model is a reliable representation of cellular metabolism. plos.org
The field of 13C-MFA has seen significant advancements that have improved the resolution and accuracy of flux analysis. Modern protocols now routinely incorporate parallel labeling experiments, more comprehensive isotopic measurements, and rigorous statistical analysis to quantify fluxes with very high precision, often with standard deviations of 2% or less. springernature.comresearchgate.netsci-hub.se
High-resolution mass spectrometry, particularly GC-MS and LC-MS, allows for the measurement of labeling patterns in a wide array of metabolites from relatively small cell populations. nih.gov Recent developments in capillary electrophoresis-mass spectrometry (CE-MS) offer rapid and highly accurate determination of isotopomer patterns for underivatized compounds like amino acids. oup.com
Furthermore, the scope of MFA has expanded beyond simple steady-state analysis. Methodologies for non-stationary systems (INST-MFA) have been developed for situations where isotopic labeling changes over time, and dynamic MFA (DMFA) can be applied to systems where the fluxes themselves are not constant. sci-hub.senih.gov These advanced approaches provide a more dynamic picture of cellular metabolism, capturing how cells adapt to changing conditions. sci-hub.se
Elucidation of Proline Metabolic Pathways
L-PROLINE (1-13C) is instrumental in untangling the complex web of proline metabolism. By tracing the 1-13C label, researchers can quantify the rates of proline synthesis, catabolism, and its conversion to other key metabolites, linking it to central energy pathways like the Tricarboxylic Acid (TCA) cycle. nih.govcas.cz
Proline is a non-essential amino acid synthesized in the body primarily from glutamate (B1630785). foodb.ca The biosynthesis pathway involves the conversion of glutamate to γ-glutamyl phosphate (B84403), which is then reduced to glutamic-γ-semialdehyde (GSA). nih.gov GSA spontaneously cyclizes to form Δ1-pyrroline-5-carboxylate (P5C), which is finally reduced to proline. foodb.canih.gov An alternative pathway can synthesize proline from ornithine, which is converted to P5C by the enzyme ornithine aminotransferase. foodb.canih.gov
While using labeled proline itself primarily traces its catabolic fate, its biosynthesis can be investigated by using labeled precursors. For example, studies using [U-13C]glutamine have shown the diversion of glutamine carbons into the proline biosynthesis pathway. embopress.org In such an experiment, the detection of fully labeled (M+5) proline confirms its synthesis from the supplied glutamine. embopress.org The table below illustrates the expected labeling pattern in proline when synthesized from fully labeled glutamine.
| Precursor | Product | Expected Labeling | Pathway |
| [U-13C]Glutamine (M+5) | Proline | M+5 | Glutamate Pathway |
This table shows the expected mass isotopomer of proline when the cell is supplied with uniformly labeled glutamine, indicating active biosynthesis.
The catabolism of proline is a two-step mitochondrial process that converts proline back to glutamate. frontiersin.orgnih.govbioone.org The first and rate-limiting step is the oxidation of proline to P5C, catalyzed by proline dehydrogenase (PRODH). nih.govresearchgate.net P5C is then converted to glutamate by P5C dehydrogenase. frontiersin.org This process links proline metabolism directly to the TCA cycle, as glutamate can be converted to the cycle intermediate α-ketoglutarate. nih.govresearchgate.net
Using L-PROLINE (1-13C) as a tracer is ideal for studying this catabolic process. The 13C label is located on the carboxyl carbon (C1) of the proline molecule. isotope.com During catabolism, this carbon is retained through the conversions to P5C and GSA, ultimately becoming the C1 carboxyl carbon of glutamate. Therefore, feeding cells L-PROLINE (1-13C) will result in the production of [1-13C]glutamate.
Research on retinal pigment epithelial (RPE) cells using [13C]proline demonstrated that these cells actively consume and metabolize proline. nih.gov The study found significant labeling (20-30%) in TCA cycle intermediates like citrate (B86180) and malate (B86768) in the RPE cells, confirming that proline serves as a major fuel source for their mitochondria. nih.gov The tracing of the label from proline into these molecules provides quantitative data on the flux from proline into the TCA cycle.
The following table summarizes the findings from a tracer experiment using L-PROLINE (1-13C) to investigate its catabolism.
| Tracer | Key Metabolite | Observed Labeling | Implication |
| L-PROLINE (1-13C) | Glutamate | [1-13C]Glutamate (M+1) | Direct catabolism of proline to glutamate. |
| L-PROLINE (1-13C) | α-Ketoglutarate | [1-13C]α-Ketoglutarate (M+1) | Entry of proline-derived carbon into the TCA cycle. |
| L-PROLINE (1-13C) | Citrate | M+1 | Further metabolism through the TCA cycle. |
| L-PROLINE (1-13C) | Malate | M+1 | Distribution of the label throughout the TCA cycle. |
This table illustrates how tracing L-PROLINE (1-13C) can elucidate the flux of proline catabolism into the TCA cycle. The detection of M+1 isotopomers of key intermediates confirms the metabolic pathway.
Interconnectivity of Proline Metabolism with Central Carbon Metabolism (e.g., TCA Cycle, Pentose (B10789219) Phosphate Pathway)
The metabolism of proline is deeply integrated with the central carbon metabolic pathways, including the tricarboxylic acid (TCA) cycle and, to a lesser extent, the pentose phosphate pathway (PPP). The use of L-PROLINE (1-13C) and other stable isotope tracers has been instrumental in delineating these connections. Proline can be catabolized to glutamate, which is then converted to the TCA cycle intermediate α-ketoglutarate (α-KG). nih.govplos.org This process allows the carbon backbone of proline to fuel the TCA cycle for energy production or biosynthesis.
Conversely, proline can be synthesized from glutamate, which itself can be derived from α-KG. This positions proline metabolism as both a source and a sink for TCA cycle intermediates. biorxiv.orgelifesciences.orgnih.gov Isotope tracing studies using 13C-labeled glutamine or glucose are frequently employed to monitor the flux towards proline synthesis. For instance, when cells are supplied with [U-13C] glutamine, the appearance of m+5 labeled proline (containing five 13C atoms) directly demonstrates its synthesis from glutamine. biorxiv.orgelifesciences.orgnih.govembopress.orgpnas.org The detection of m+3 labeled proline indicates that the glutamine-derived α-KG has completed one oxidative turn of the TCA cycle before being used for proline synthesis, highlighting the dynamic connection between these pathways. biorxiv.orgelifesciences.orgnih.gov
The pentose phosphate pathway's connection to proline metabolism is primarily through its role in producing NADPH, the reducing equivalent required for the reduction of pyrroline-5-carboxylate (P5C) to proline during its synthesis. elifesciences.orgfrontiersin.org While direct tracing from L-PROLINE (1-13C) to PPP intermediates is not a primary route of investigation, understanding the demands of proline synthesis on the cellular NADPH pool indirectly links it to PPP activity. Metabolic flux analysis using various 13C-labeled glucose isotopomers can quantify the flux through the PPP versus glycolysis, providing context for the availability of NADPH for biosynthetic processes, including proline synthesis. mit.edupeerj.comasm.org
Research findings have demonstrated this interconnectivity in various biological contexts. For example, in retinal pigment epithelial (RPE) cells, [13C]proline was shown to be a significant nutrient source, with high labeling of TCA cycle intermediates observed after its administration. nih.gov In cancer cells, the transcription factor c-MYC has been shown to reprogram metabolism by increasing proline biosynthesis from glutamine, a pathway directly traceable using 13C,15N-glutamine. pnas.org Studies on T-cell differentiation have also used 13C tracing to show that proline biosynthesis is upregulated along with TCA cycle activity to support anabolic growth. frontiersin.org
Table 1: Illustrative Research Findings on Proline and TCA Cycle Interconnectivity using 13C Tracers
| Tracer Used | Biological System | Key Finding | Reference |
|---|---|---|---|
| [U-13C] Proline | Mouse Retinal Pigment Epithelium (RPE)/Choroid | Proline is a major nutrient for RPE, leading to high 13C-labeling (20-30%) in TCA cycle intermediates like α-ketoglutarate, citrate, and malate. | nih.gov |
| [U-13C] Glutamine | Kidney Epithelial Cells | Inhibition of the TCA cycle impairs the synthesis of proline from glutamine, demonstrated by a significant decrease in m+5 labeled proline. | biorxiv.orgelifesciences.orgnih.gov |
| [U-13C, 15N] Glutamine | P493 B-cell model of Burkitt's Lymphoma | Oncogenic MYC expression induces proline biosynthesis from glutamine, confirmed by the detection of m+6 (13C5,15N) labeled proline. | pnas.org |
| [U-13C] Glutamine | NIH-3T3 Fibroblasts | TGFβ treatment increases glutamine anaplerosis into the TCA cycle and stimulates proline biosynthesis, shown by increased m+5 proline and m+4 TCA cycle intermediates. | embopress.org |
L-PROLINE (1-13C) in Cellular Bioenergetics Research
L-proline is not only a building block for proteins but also a significant contributor to cellular bioenergetics, acting as a mitochondrial fuel. plos.org The catabolism of proline to glutamate occurs in the mitochondria and involves a two-step oxidation process that generates reducing equivalents (FADH₂ and NADH). These electrons can be transferred to the electron transport chain to drive oxidative phosphorylation and ATP synthesis. researchgate.netfrontiersin.org The use of L-PROLINE (1-13C) allows researchers to trace the carbon from proline and quantify its contribution to mitochondrial respiration and energy production.
By introducing L-PROLINE (1-13C) to cells or isolated mitochondria, scientists can track the 13C label as it is incorporated into TCA cycle intermediates like α-ketoglutarate, succinate, fumarate, and malate. nih.gov The appearance of labeled CO₂ provides evidence of the complete oxidation of the proline carbon backbone. These metabolic tracing experiments, often coupled with measurements of oxygen consumption rates (OCR) and ATP levels, provide direct evidence of proline's role as an energy substrate.
Research has highlighted the importance of proline as a fuel source in various contexts. In the yeast Saccharomyces cerevisiae, proline catabolism provides carbon and energy, and its uptake into mitochondria contributes to bioenergetics during nutrient stress. researchgate.net In certain cancer cells, which often exhibit reprogrammed metabolism, proline catabolism via proline dehydrogenase (POX/PRODH) can be a critical source of energy and metabolic intermediates. plos.orgfrontiersin.org Studies in human glioblastoma cells have shown that the proline pathway links cellular proline levels with those of glutamate, impacting cellular energy and neurotransmitter pools. plos.org Furthermore, during specific developmental stages or stress conditions in plants, proline catabolism can fuel mitochondrial respiration. frontiersin.org
Table 2: Application of Proline Tracing in Bioenergetics Research
| Research Area | Experimental Approach | Key Insight | Reference |
|---|---|---|---|
| Yeast Metabolism | Studying proline uptake in isolated mitochondria from S. cerevisiae via swelling experiments and oxygen uptake measurements. | Proline is transported into yeast mitochondria and its oxidation contributes to the mitochondrial membrane potential and respiration, serving as an alternative fuel during nutrient stress. | researchgate.net |
| Cancer Bioenergetics | Overexpression of proline oxidase (PO) in U87 glioblastoma cells and measurement of amino acid levels. | Proline oxidation is a key step in a metabolic pathway that connects proline, glutamate, and glutamine levels, highlighting its role in bioenergetics and cellular functions in the central nervous system. | plos.org |
| Plant Stress Response | Metabolic analysis of plants under stress. | The "proline cycle" of synthesis and degradation can shuttle reducing equivalents, and proline oxidation can fuel mitochondrial respiration to generate energy and maintain NADP+/NADPH ratios. | frontiersin.org |
Redox Homeostasis Modulation and L-PROLINE (1-13C) Tracing of Associated Pathways
The metabolism of proline is intricately linked with the maintenance of cellular redox homeostasis, specifically the balance between NAD⁺/NADH and NADP⁺/NADPH. The synthesis and degradation of proline form a "proline cycle" that can act as a shuttle, transferring redox potential between the cytosol and mitochondria. frontiersin.org L-PROLINE (1-13C) and other isotopic tracers are vital tools for dissecting the fluxes through these pathways and understanding their impact on the cellular redox state.
Proline biosynthesis, the conversion of glutamate to proline, is a reductive process that consumes two molecules of NADPH. frontiersin.org This makes proline synthesis a potential sink for excess reducing power, thereby helping to maintain the NADP⁺ pool necessary for pathways like the PPP. Conversely, proline catabolism is an oxidative process where proline dehydrogenase (PRODH) uses FAD as a cofactor, and P5C dehydrogenase (P5CDH) uses NAD⁺, producing FADH₂ and NADH, respectively. asm.org This process can replenish the mitochondrial pool of reducing equivalents to fuel the electron transport chain and can also generate reactive oxygen species (ROS) as a byproduct. asm.org
Table 3: Proline Metabolism in Redox Homeostasis
| Metabolic Process | Redox Cofactors | Impact on Cellular Redox State | Tracing Application |
|---|---|---|---|
| Proline Biosynthesis (Glutamate → Proline) | Consumes 2 NADPH | Regenerates NADP⁺, can act as a sink for reducing equivalents. | Tracing 13C from glucose or glutamine to proline to quantify flux through the synthetic pathway under different redox conditions. embopress.org |
| Proline Catabolism (Proline → Glutamate) | Produces FADH₂ and NADH | Provides reducing equivalents to the mitochondrial electron transport chain; can also generate ROS. | Using L-PROLINE (1-13C) to trace carbon into the TCA cycle and CO₂, correlating metabolic flux with ROS levels and antioxidant responses. asm.org |
| Proline Cycle (Synthesis & Catabolism) | Consumes NADPH, Produces NADH | Can function as a redox shuttle between cytosol and mitochondria, influencing the NADP⁺/NADPH and NAD⁺/NADH ratios. | Dynamic flux analysis using multiple tracers to model the bidirectional flow and its impact on the overall cellular redox balance. frontiersin.org |
L Proline 1 13c in Structural and Functional Proteomics Research
Application of L-PROLINE (1-13C) in Biomolecular NMR Spectroscopy
Biomolecular NMR spectroscopy utilizes the magnetic properties of atomic nuclei to elucidate the structure and dynamics of biomolecules at atomic resolution. The selective incorporation of ¹³C-labeled amino acids, such as L-PROLINE (1-13C), significantly enhances the sensitivity and resolution of NMR experiments, providing unique insights into the behavior of proline residues within peptides and proteins. researchgate.net
Proline Residue Conformation and Dynamics in Peptides and Proteins
Proline is unique among the proteinogenic amino acids due to its cyclic pyrrolidine (B122466) side chain, which is covalently bonded to the backbone nitrogen atom. csic.es This structure imposes significant conformational constraints, restricting the backbone dihedral angle (φ) and influencing the local and global structure of proteins. researchgate.net The peptide bond preceding a proline residue (the X-Pro bond) can exist in either a cis or trans conformation. The energy difference between these two states is much smaller than for other peptide bonds, making the cis conformation significantly more populated than for non-proline residues. csic.esnih.gov
The interconversion between the cis and trans isomers is a slow process that can be a rate-limiting step in protein folding and can function as a molecular switch in regulating cellular processes. researchgate.netnih.gov The incorporation of L-PROLINE (1-13C) allows researchers to directly monitor this isomerization. The ¹³C chemical shift of the proline carbons, particularly Cβ and Cγ, is distinct for the cis and trans isomers, enabling their unambiguous assignment and quantification in 2D and 3D NMR spectra. nih.gov This has been crucial in studying intrinsically disordered proteins (IDPs), where proline residues are abundant and their conformational flexibility is key to their function. researchgate.netnih.gov For example, studies on the proline-rich C-terminus of the Huntingtin exon-1 protein have used NMR to show that this region is highly dynamic and exists in a random coil conformation, with motions occurring on the picosecond to nanosecond timescale. nih.gov
| Parameter | Observation in Proline-Rich Regions | Significance | Reference |
| Conformation | Co-existence of cis and trans isomers around the X-Pro peptide bond. | Acts as a molecular switch, rate-limiting step in protein folding. | researchgate.netnih.gov |
| Dynamics | High flexibility and mobility, particularly in disordered domains. | Facilitates protein-protein interactions and function of intrinsically disordered proteins. | nih.gov |
| NMR Signal | Distinct ¹³C chemical shifts for cis and trans isomers. | Allows for quantification of conformational populations and study of isomerization kinetics. | nih.gov |
Analysis of Intra- and Intermolecular Interactions
The conformation of proline residues and their ability to participate in interactions are critical for protein stability and function. L-PROLINE (1-13C) serves as a sensitive probe for these interactions. Changes in the ¹³C chemical shift of the labeled carbonyl carbon can indicate its involvement in hydrogen bonding, either within the protein (intramolecular) or with other molecules like solvents or binding partners (intermolecular). researchgate.netresearchgate.net
Studies on L-proline derivatives have shown that ¹³C NMR chemical shifts of carbonyl carbons are correlated with solvent polarities, with the extent of this correlation being dependent on the presence of intra- and intermolecular hydrogen bonds. researchgate.netresearchgate.net For instance, in the N-acetylated derivative of proline methyl ester, both hyperconjugative and steric effects govern its conformational equilibrium. nih.gov Natural Bond Orbital (NBO) analysis, often combined with NMR data, can further elucidate these interactions, such as the hydrogen bonds between the amino and carboxylate groups in proline-containing cocrystals. nih.govfrontiersin.org The ability to specifically place a ¹³C label at the carbonyl position of proline provides a precise point of observation for studying how these subtle electronic and steric interactions shape the conformational landscape of a protein.
Conformational Puckering of Pyrrolidine Ring Utilizing ¹³C Label
The use of ¹³C-labeled proline, particularly when multiple carbons in the ring are labeled, is instrumental in defining the ring's pucker. pnas.org The values of vicinal ¹³C-¹³C coupling constants are dependent on the dihedral angles within the ring, providing a direct measure of the ring's conformation. pnas.org Early studies on [85% ¹³C-enriched proline]thyrotropin releasing factor demonstrated that measuring these coupling constants allowed for the determination that the pyrrolidine ring was fixed in a Cγ-endo puckered conformation. pnas.org More recent research combines NMR data, including ¹³C chemical shifts and coupling constants, with computational modeling to map the free-energy surface of proline puckering, revealing how the puckering preference is influenced by the local environment and the cis/trans state of the preceding peptide bond. aip.orgfrontiersin.orgrsc.org
| Pucker State | Description | Typical Dihedral Angles | Reference |
| Cγ-endo (DOWN) | Cγ atom is on the same side as the carbonyl group relative to the Cδ-N-Cα plane. | +χ¹, -χ², +χ³ | aip.orgnih.gov |
| Cγ-exo (UP) | Cγ atom is on the opposite side of the carbonyl group relative to the Cδ-N-Cα plane. | -χ¹, +χ², -χ³ | aip.orgnih.gov |
Tracing Protein Synthesis Rates with L-PROLINE (1-13C) Analogs
Beyond structural biology, L-PROLINE (1-13C) is a vital tracer in functional proteomics for studying the dynamics of the proteome. By introducing the "heavy" labeled amino acid into a biological system, researchers can track its incorporation into newly synthesized proteins over time using mass spectrometry.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Methodology
SILAC is a powerful mass spectrometry-based technique for the quantitative analysis of proteomes. vwr.comfishersci.pt In a typical SILAC experiment, two populations of cells are grown in culture media that are identical except for the isotopic composition of specific amino acids. One population is grown in "light" medium (containing natural abundance amino acids), while the other is grown in "heavy" medium containing stable isotope-labeled amino acids, such as ¹³C-labeled proline. vwr.comfishersci.pt
After a period of growth, proteins from both cell populations are extracted, combined, and analyzed by mass spectrometry. The mass difference between peptides containing the light and heavy amino acids allows for the relative quantification of protein abundance between the two samples. While arginine and lysine (B10760008) are the most commonly used SILAC amino acids, proline labeling is also employed, especially for studying proteins rich in this residue or for multiplexing experiments. fishersci.ptnih.gov An important consideration in SILAC experiments involving arginine is the potential for its metabolic conversion to proline in some cell lines, which can complicate data analysis. nih.govnih.gov However, this can be mitigated by adding an excess of unlabeled proline to the medium or by using specific data analysis strategies that account for this conversion. nih.govnih.gov
Quantification of Protein Turnover Rates in Biological Systems
Protein turnover, the balance between protein synthesis and degradation, is a fundamental cellular process. Dynamic or pulsed SILAC (pSILAC) is an adaptation of the SILAC method used to measure these rates on a proteome-wide scale. biorxiv.orgnih.gov In a pSILAC experiment, cells are switched from a light medium to a heavy medium, and samples are collected at various time points. By measuring the ratio of heavy to light peptides for each protein over time, one can determine the rate at which new proteins are synthesized. biorxiv.org
L-PROLINE (1-13C) can be used as the labeled amino acid in such studies. For example, a method was developed to quantify protein turnover rates in yeast by switching the carbon source from unlabeled glucose to ¹³C-labeled glucose and then analyzing the labeling patterns of proteinogenic amino acids, including proline. oup.comnih.gov This approach revealed significant differences in protein turnover rates between different yeast strains, and the associated ATP costs were found to be a major drain on the cell's energy budget. oup.comnih.gov These studies highlight the importance of protein turnover in cellular metabolism and demonstrate the utility of L-PROLINE (1-13C) in its quantification.
| Method | Application | Key Measurement | Reference |
| SILAC | Relative protein quantification. | Ratio of "heavy" to "light" peptide peak intensities. | vwr.comfishersci.pt |
| pSILAC | Protein synthesis and degradation rates. | Change in the heavy/light peptide ratio over time. | biorxiv.orgnih.gov |
| ¹³C-Labeling Flux Analysis | Specific amino acid turnover rates. | Time evolution of labeling patterns in free and protein-bound amino acids. | oup.comnih.gov |
Influence of Proline Availability on Protein Synthesis Dynamics
The availability of the amino acid L-proline is a critical factor that can significantly influence the rate and efficiency of protein synthesis. As a proteinogenic amino acid, its primary role is to serve as a building block for the assembly of polypeptides. nih.gov However, the dynamics of protein synthesis are not solely dependent on the mere presence of constituent amino acids; the concentration and accessibility of specific amino acids, like proline, can become rate-limiting, particularly for proteins rich in that residue. nih.govnih.gov Proline's unique cyclic structure also imposes conformational constraints on the polypeptide chain, and its incorporation can affect the speed of ribosome-mediated peptide bond formation. researchgate.net
Stable isotope-labeled L-proline, specifically L-PROLINE (1-13C) , serves as a powerful tracer in proteomics research to quantitatively investigate these dynamics. By introducing L-PROLINE (1-13C) into a biological system, researchers can track its incorporation into newly synthesized proteins over time. Using mass spectrometry, the ratio of the labeled ("heavy") to unlabeled ("light") proline in a given protein is measured. This allows for the calculation of the fractional synthesis rate (FSR), a direct measure of the speed at which a specific protein is being synthesized. tandfonline.comnih.gov This technique has been instrumental in elucidating how fluctuations in proline availability directly impact the production of various proteins.
Detailed Research Findings
The influence of proline availability is particularly pronounced in the synthesis of collagen, the most abundant protein in the human body, which is exceptionally rich in proline and hydroxyproline (B1673980) (a post-translationally modified form of proline). frontiersin.org Studies using isotopic tracers have revealed that fibroblasts, the primary collagen-producing cells, preferentially utilize proline that is newly synthesized from glutamine for collagen production. nih.govresearchgate.net When glutamine is scarce, the availability of extracellular proline becomes the determining factor for maintaining collagen synthesis rates. nih.govresearchgate.net This suggests a metabolic channeling mechanism where de novo synthesized proline is directed towards collagen synthesis. frontiersin.org
Using continuous infusion of L-PROLINE (1-13C) in human volunteers, the fractional synthesis rate of dermal collagen has been measured at approximately 0.076% per hour. researchgate.nettandfonline.com Such studies, however, underscore the complexity of accurately measuring synthesis dynamics. The choice of the precursor pool for FSR calculations is critical; the isotopic enrichment of prolyl-tRNA is the true precursor, but its direct measurement is technically challenging. tandfonline.com Using the enrichment of proline in plasma or the general intracellular pool can lead to an underestimation of the true synthesis rate due to the dilution of the labeled proline by unlabeled proline from protein breakdown and de novo synthesis. tandfonline.com
The dynamic influence of proline and other amino acids on protein synthesis is further illustrated in studies investigating the effects of supplementation. Research in a mouse model of UV-induced skin damage found that oral administration of proline alone did not significantly increase the reduced synthesis rate of skin tropocollagen. However, when proline was administered as part of a mixture with branched-chain amino acids (BCAA), a significant restoration of the collagen synthesis rate was observed. nih.gov This indicates a synergistic effect and highlights that the dynamics of protein synthesis are often dependent on the balanced availability of multiple amino acids.
Table 1: Influence of Amino Acid Supplementation on Skin Tropocollagen Fractional Synthesis Rate (FSR) in UVB-Irradiated Mice This table shows the FSR of skin tropocollagen in mice after UVB irradiation and subsequent oral administration of either a control (distilled water) or various amino acid solutions. Data is adapted from a study by Chiba et al. (2012). nih.gov
| Administered Substance (1 g/kg) | Mean FSR (%/hour) | Standard Deviation |
| Control (Distilled Water) | 1.56 | ± 0.30 |
| L-Proline (Pro) | 1.48 | ± 0.26 |
| Branched-Chain Amino Acids (BCAA) | 1.34 | ± 0.32 |
| BCAA + Proline | 2.07 | ± 0.59 |
| BCAA + Glutamine | 2.01 | ± 0.50 |
Table 2: Comparative Fractional Synthesis Rates of Different Proteins Measured with Proline Tracers This table presents typical fractional synthesis rates for different types of proteins, illustrating the varying synthesis dynamics across the proteome. Rates for collagen and myofibrillar proteins are often determined using L-[1-13C]proline or other labeled proline isotopes.
| Protein Type | Tissue | Fractional Synthesis Rate (%/hour) | Reference |
| Dermal Collagen | Human Skin | 0.076 | researchgate.nettandfonline.com |
| Muscle Collagen | Human Skeletal Muscle | ~0.048 (post-exercise) | oup.com |
| Myofibrillar Proteins | Human Skeletal Muscle | ~0.140 (post-exercise, protein fed) | oup.com |
Research Applications of L Proline 1 13c in Specific Biological Systems
Microbial Metabolism Studies Using L-PROLINE (1-13C)
In the realm of microbiology, L-PROLINE (1-13C) is instrumental in elucidating the multifaceted roles of proline in bacterial growth, stress response, and pathogenesis.
Proline as a Carbon and Nitrogen Source in Bacterial Growth
Many bacteria can utilize proline as a source of carbon and nitrogen to support their growth. nih.govasm.org Isotope tracing studies with L-PROLINE (1-13C) allow for the precise tracking of the labeled carbon as it is incorporated into various metabolic intermediates and end products. For instance, in Escherichia coli, the oxidation of L-proline to glutamate (B1630785) is a key metabolic process. asm.org The use of 13C-labeled proline in conjunction with techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry can reveal the flux through proline catabolic pathways. asm.orgfrontiersin.org
These studies can quantify the contribution of proline to the tricarboxylic acid (TCA) cycle and central carbon metabolism. For example, research on Pseudomonas aeruginosa has utilized 13C-labeling to investigate metabolic flux distributions during both planktonic and biofilm growth, providing insights into how carbon from substrates like amino acids is utilized for biomass synthesis and energy production. frontiersin.org Similarly, studies on Legionella pneumophila have used 13C-labeled substrates to show that while some amino acids are used for energy, others like proline are utilized for anabolic processes. uzh.ch
The data from such tracer experiments can be used to construct detailed metabolic models. For example, in a study of a proline-overproducing strain of E. coli, 13C NMR was used to follow the conversion of 13C-labeled acetate (B1210297) into proline, determining the specific incorporation of acetate carbons into the proline molecule. asm.org
Table 1: Examples of Microbial Studies Utilizing 13C-Labeled Proline
| Organism | Experimental Focus | Key Findings |
|---|---|---|
| Escherichia coli | Proline overproduction and metabolism | Monitored the conversion of 13C-labeled acetate to proline, identifying the specific incorporation of carbon atoms. asm.org |
| Pseudomonas aeruginosa | Biofilm metabolism | Used 13C-fingerprinting of proteinogenic amino acids to trace carbon fluxes from substrates to biomass. frontiersin.org |
| Trypanosoma brucei | Proline catabolism | Employed proton NMR with [U-13C]-glucose to analyze metabolic end products and the role of proline dehydrogenase. plos.org |
| Mycobacterium tuberculosis | Host-pathogen interactions | Isotopic tracing in infected cells revealed metabolic specificities related to virulence, showing altered 13C incorporation into proline. biorxiv.orgbiorxiv.org |
Osmoregulation and Stress Response Mechanisms in Microorganisms
Proline is a well-known osmoprotectant in many microorganisms, accumulating in the cytoplasm to counteract high osmotic stress. frontiersin.orgnih.govjmb.or.kr L-PROLINE (1-13C) can be used to study the dynamics of proline uptake and accumulation during osmotic stress. In E. coli, for instance, proline accumulation under osmotic stress is primarily due to import from the environment rather than de novo synthesis. nih.gov Isotope labeling can help differentiate between these two sources and quantify the rate of proline transport. asm.org
Furthermore, the metabolism of proline itself can contribute to stress resistance. In some bacteria, the oxidation of proline is linked to the production of reactive oxygen species (ROS) that can act as signaling molecules to induce oxidative stress defense mechanisms. nih.govasm.org Studies in E. coli have shown that proline metabolism can increase the expression of genes like katG, which encodes for catalase-peroxidase, enhancing resistance to oxidative stress. asm.org Using L-PROLINE (1-13C) allows researchers to connect the catabolism of proline directly to these downstream protective effects.
Role of Proline in Microbial Pathogenesis (excluding human clinical aspects)
Proline metabolism plays a critical role in the virulence and survival of various pathogenic microorganisms. nih.gov For some pathogens, proline serves as a crucial energy source within the host environment. nih.govasm.org Isotopic tracing with L-PROLINE (1-13C) can be employed to understand how pathogens utilize host-derived proline.
For example, in the insect pathogen Photorhabdus luminescens, proline is predicted to be a significant energy source due to its high abundance in the insect host. nih.gov Tracer studies could confirm the metabolic pathways that are fueled by proline during infection. Similarly, in the context of plant pathogens, understanding how they acquire and metabolize plant-derived proline is crucial. While direct studies using L-PROLINE (1-13C) in non-human microbial pathogenesis are specific, the principles established in model organisms provide a framework for such investigations. For instance, research on Trypanosoma brucei, the causative agent of sleeping sickness transmitted by the tsetse fly, has shown that proline metabolism is essential for its survival in the insect vector. plos.org
Plant Metabolism and Stress Physiology Investigated with L-PROLINE (1-13C)
In plant science, L-PROLINE (1-13C) is a valuable tool for dissecting the complex roles of proline in stress tolerance, development, and senescence.
Proline Accumulation and Stress Tolerance in Plants
A hallmark of the plant response to various abiotic stresses, such as drought and high salinity, is the dramatic accumulation of proline. tandfonline.comcas.czresearchgate.netmaxapress.com This accumulation is thought to contribute to stress tolerance through several mechanisms, including osmotic adjustment, stabilization of cellular structures, and scavenging of reactive oxygen species. tandfonline.comcas.czmaxapress.com
Isotope-labeling studies using L-PROLINE (1-13C) or other labeled precursors like 13C-glutamate can elucidate the metabolic pathways responsible for this stress-induced proline accumulation. plos.orgosti.gov These studies can help determine whether the increased proline levels are due to enhanced de novo synthesis, decreased degradation, or transport from other tissues. cas.cz For example, by supplying 13C-labeled precursors and analyzing the isotopic enrichment in proline, researchers can quantify the flux through the biosynthetic pathway.
While direct use of L-PROLINE (1-13C) in some studies is not explicitly detailed in the provided results, the use of other isotopic tracers like [14C]Proline demonstrates the principle of tracking proline's fate. For example, in alfalfa, isotope-labeling showed that proline betaine (B1666868) is synthesized from L-proline and that salt stress reduces its turnover. nih.gov Similar experiments with L-PROLINE (1-13C) would provide more detailed insights into the carbon flow.
Table 2: Proline's Role in Plant Stress Response
| Stress Type | Observed Effect on Proline | Investigated by Isotope Labeling |
|---|---|---|
| Salt Stress | Accumulation of proline and proline betaine. nih.gov | Yes, using [14C]Proline to trace synthesis and catabolism of proline betaine in alfalfa. nih.gov |
| Drought Stress | Positive correlation between proline accumulation and drought tolerance. maxapress.com | General principle of using labeled precursors to study biosynthetic pathways is applicable. |
| Heavy Metal Stress | Proline accumulation in metal-tolerant plants. cas.cznih.gov | Proline's role as a metal chelator is proposed. tandfonline.com |
Proline Metabolism in Plant Development and Senescence
Proline metabolism is not only important under stress conditions but also plays a role in normal plant development, particularly during reproductive stages and senescence. nih.govmdpi.comoup.com Proline accumulates in reproductive organs like pollen and developing embryos, where it may provide protection against dehydration. nih.gov
Isotopic tracing with L-PROLINE (1-13C) can be used to investigate the metabolic fate of proline during these developmental processes. For example, it can help determine if the proline accumulated in pollen is synthesized in situ or transported from other parts of the plant.
During leaf senescence, a process involving the remobilization of nutrients from aging leaves to other parts of the plant, proline metabolism is also active. oup.comfrontiersin.orgresearchgate.netoup.com Studies in Arabidopsis thaliana suggest that proline catabolism may contribute to the recycling of nitrogen during senescence. oup.com Using L-PROLINE (1-13C), researchers could trace the movement of the carbon skeleton of proline as it is broken down and its nitrogen is reallocated, providing a clearer picture of nutrient recycling efficiency in plants. For instance, it has been noted that glutamate, a product of proline catabolism, is a major amino acid in the phloem sap of senescing leaves. oup.com
Regulatory Networks of Proline Synthesis and Degradation in Plant Responses
In plants, the regulation of proline concentration is a critical component of the response to environmental stressors, particularly those causing osmotic stress like drought and high salinity. nih.govnih.govresearchgate.net This regulation is achieved through a finely tuned network controlling its synthesis and degradation pathways, which are spatially separated within the cell. nih.gov Proline synthesis predominantly occurs in the cytosol and chloroplasts, while its catabolism takes place in the mitochondria. nih.gov
The primary pathway for stress-induced proline synthesis starts from glutamate. nih.gov The rate-limiting step is catalyzed by the enzyme Δ1-pyrroline-5-carboxylate synthetase (P5CS), which converts glutamate to Δ1-pyrroline-5-carboxylate (P5C). nih.gov Under stress conditions, the expression of P5CS genes is significantly upregulated, leading to a rapid accumulation of proline. nih.gov Conversely, the expression and activity of proline dehydrogenase (ProDH), the first enzyme in the proline degradation pathway which converts proline back to P5C, are often suppressed by stress. nih.gov This reciprocal regulation ensures the rapid accumulation of proline, which can act as an osmoprotectant, a stabilizer of proteins and membranes, and a scavenger of reactive oxygen species (ROS). nih.govresearchgate.net
Isotopic labeling studies are instrumental in elucidating the metabolic fluxes through these pathways under stress. For instance, studies using 13CO2 as a tracer in Arabidopsis have demonstrated how environmental challenges like UV-B radiation reprogram metabolic networks. biorxiv.org In response to UV-B, these tracer studies revealed a significant incorporation of 13C into proline, confirming the activation of de novo synthesis as a key stress response. biorxiv.org The analysis showed that in plants overexpressing certain transcription factors like BBX31, there was not only a higher accumulation of proline but also a notable 13C enrichment, indicating an enhanced flux towards proline biosynthesis to confer tolerance. biorxiv.org Such metabolic flux analyses, which track the movement of carbon isotopes through metabolic networks, are crucial for quantifying the activity of these regulatory pathways and understanding how they contribute to plant resilience. oup.comoup.comcreative-proteomics.comresearchgate.net
Cell Line and Model Organism Studies Employing L-PROLINE (1-13C)
The use of isotopically labeled L-proline, particularly L-Proline (1-13C), has been pivotal in dissecting the complex roles of proline metabolism in various biological systems. In cell line and model organism studies, these tracers allow for the precise tracking of carbon atoms, enabling researchers to map metabolic pathways, quantify reaction rates (fluxes), and understand how proline metabolism is integrated with broader cellular processes like growth and signaling. creative-proteomics.comnih.gov
Proline Metabolism in Mammalian Cell Lines (e.g., CHO cells, MEFs)
Chinese Hamster Ovary (CHO) Cells: CHO cells are a cornerstone of the biopharmaceutical industry, but they possess a notable metabolic characteristic: they are naturally auxotrophic for proline, meaning they cannot synthesize it and require it to be supplied in the culture medium. researchgate.netacs.org This auxotrophy arises because the two primary pathways for proline synthesis—from glutamate via P5C synthase (P5CS) and from ornithine via ornithine aminotransferase (OAT)—are dysfunctional in these cells. acs.org This metabolic limitation has been exploited to develop powerful selection systems for genetic engineering. By introducing a functional P5CS gene, researchers can enable CHO cells to grow in proline-free media, providing a robust method for selecting successfully modified cells. researchgate.net The study of amino acid metabolism in CHO cells frequently employs 13C metabolic flux analysis (13C-MFA) to understand nutrient utilization and optimize biotherapeutic production. nih.gov
Mouse Embryonic Fibroblasts (MEFs): Studies using MEFs have provided significant insights into the role of proline metabolism in cellular states. Using 13C-metabolic flux analysis, researchers have demonstrated that proline synthesis is dynamically regulated during the transition from a proliferative to a quiescent state. uic.edu Quiescent MEFs, which are in a state of reversible growth arrest, exhibit increased proline synthesis. uic.edu This metabolic shift is linked to an increased production of extracellular matrix components, as proline is a major constituent of collagen. uic.edu These findings, derived from tracing 13C-labeled precursors, highlight that quiescent cells actively remodel their metabolism to support specific functions beyond proliferation. uic.edu
Table 1: Metabolic Flux Changes in MEF Cells Transitioning to Quiescence
| Metabolic Process | Observation in Quiescent (Q) vs. Proliferating (P) MEFs | Associated Finding |
|---|---|---|
| Glycolysis | Reduced | Correlates with reduced expression of glycolytic enzymes. uic.edu |
| TCA Cycle Flux & Respiration | Increased | Mediated by induced mitochondrial pyruvate (B1213749) carrier (MPC) expression. uic.edu |
| Proline Synthesis | Increased | Linked to increased collagen biosynthesis for the extracellular matrix. uic.edu |
Cellular Signaling and Growth Regulation in Response to Proline
Proline is not merely a building block for proteins but also an active participant in cellular signaling that governs growth and regulation. A key pathway influenced by proline is the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling cascade, a central regulator of cell growth, proliferation, and metabolism. nih.govcore.ac.uk
Research using porcine trophectoderm cells has shown that L-proline supplementation activates mTORC1 signaling. nih.gov This activation was demonstrated by the increased phosphorylation of downstream targets of mTORC1, including p70S6K, S6, and 4E-BP1, at optimal proline concentrations. nih.gov The study found that this proline-induced activation of mTORC1 enhanced cell viability and proliferation, highlighting proline's role as a nutrient signal that directly promotes cell growth. nih.gov
Table 2: Effect of L-Proline on mTORC1 Signaling in Porcine Trophectoderm Cells
| Signaling Protein | Effect of Proline (0.5 mmol/L) | Function |
|---|---|---|
| p-mTORC1 | Enhanced Protein Abundance nih.gov | Master regulator of cell growth and metabolism. nih.gov |
| p-p70S6K | Enhanced Protein Abundance nih.gov | Promotes protein synthesis and cell growth. nih.gov |
| p-S6 | Enhanced Protein Abundance nih.gov | Ribosomal protein, downstream of p70S6K. nih.gov |
| p-4E-BP1 | Enhanced Protein Abundance nih.gov | Regulator of translation initiation. nih.gov |
Furthermore, the metabolism of proline is intricately linked to oncogenic signaling. Studies in human cancer cell models have revealed that the oncogenic transcription factor c-MYC reprograms cellular metabolism by simultaneously suppressing proline degradation and enhancing its synthesis from glutamine. pnas.org The direct metabolic link between glutamine and proline synthesis under MYC control was unequivocally confirmed by using 13C,15N-glutamine as a tracer. pnas.org This reprogramming emphasizes that proline metabolism is a critical axis manipulated by cancer cells to sustain proliferation. pnas.org The "proline cycle," involving the interconversion of proline and P5C, can also influence cellular redox signaling by producing reactive oxygen species (ROS) in the mitochondria, which can act as signaling molecules to promote either cell survival or apoptosis. nih.govnih.gov
Table 3: Regulation of Proline Metabolism Enzymes by c-MYC in P493 Cells
| Enzyme | Pathway | Effect of MYC |
|---|---|---|
| Glutaminase (GLS) | Glutamine to Glutamate | Increased Expression pnas.org |
| P5C Synthase (P5CS) | Proline Synthesis | Increased Expression pnas.org |
| P5C Reductase 1 (PYCR1) | Proline Synthesis | Increased Expression pnas.org |
| Proline Dehydrogenase (ProDH) | Proline Catabolism | Decreased Expression pnas.org |
| P5C Dehydrogenase (P5CDH) | Proline Catabolism | Decreased Expression pnas.org |
Future Directions and Emerging Research Avenues for L Proline 1 13c
Integration with Multi-Omics Data for Systems-Level Understanding
A paradigm shift in biological research is the move towards a holistic, systems-level understanding of cellular processes. This requires the integration of data from various "omics" disciplines, including genomics, transcriptomics, proteomics, and metabolomics. L-proline (1-13C) is centrally positioned to be a key player in this integrated approach, providing a dynamic view of metabolic fluxes that can be correlated with changes at other molecular levels.
By using L-proline (1-13C) as a tracer, researchers can quantify the flux through proline-associated metabolic pathways. This metabolic data can then be layered with transcriptomic and proteomic data to build more comprehensive models of cellular function. For instance, an increase in the expression of genes and proteins involved in a specific metabolic pathway, coupled with an observed increase in flux through that pathway using L-proline (1-13C), provides a much stronger and more complete picture of the cellular response to a given stimulus.
Recent studies have highlighted the power of such integrated analyses. For example, multi-omics approaches have been used to investigate the metabolic reprogramming in various diseases and stress conditions, with alterations in proline metabolism often identified as a key feature. nih.govnih.govfrontiersin.orgmdpi.comoup.commdpi.com In the context of cancer research, integrating metabolomic data from 13C tracers with genomic and proteomic information can reveal novel therapeutic targets by identifying metabolic dependencies of cancer cells. mdpi.com Similarly, in studies of drought tolerance in plants, combining transcriptomic, proteomic, and metabolomic analyses has revealed the crucial role of proline metabolism in stress adaptation. frontiersin.orgoup.com
The future in this area lies in the development of more sophisticated data integration platforms and statistical methods that can handle the complexity and scale of multi-omics datasets. These will enable researchers to move beyond simple correlations to infer causal relationships between genomic or proteomic changes and metabolic fluxes, providing a truly systems-level understanding of complex biological phenomena.
Advanced Computational Tools for Isotopic Data Analysis and Flux Modeling
The full potential of L-proline (1-13C) as a metabolic tracer can only be realized through the use of advanced computational tools for data analysis and modeling. The raw data generated from mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy following isotopic labeling are complex and require sophisticated software for processing, including correction for natural isotope abundance and tracer impurity. uni-regensburg.de Beyond data processing, specialized software is essential for metabolic flux analysis (MFA), which mathematically calculates the rates of metabolic reactions. proceedings.sciencenih.govsci-hub.se
A variety of software tools have been developed to address these needs, each with its own strengths and applications. These tools are crucial for designing experiments, simulating labeling patterns, and statistically evaluating the determined flux maps. mit.eduucdavis.edueurekaselect.comresearchgate.netfrontiersin.org13cflux.net The development of user-friendly and powerful software platforms continues to be a key area of advancement.
| Software Tool | Primary Function | Key Features |
| METRAN | 13C-Metabolic Flux Analysis (MFA) | Based on the Elementary Metabolite Units (EMU) framework, also supports experiment design and statistical analysis. mit.edu |
| INCA | Isotopically Non-stationary MFA | A platform for non-stationary metabolic flux analysis. researchgate.net |
| OpenFLUX | 13C-based Metabolic Flux Analysis | Efficient modeling software for 13C-MFA. github.io |
| 13CFLUX2 | High-performance 13C-MFA | A suite for high-performance simulation and statistical analysis in 13C-MFA. frontiersin.org |
| DIMet | Differential analysis of isotopic data | An open-source tool for statistical differential analysis of targeted isotope-labeled metabolomics data. oup.com |
| Metandem | Isobaric labeling metabolomics | An online tool for the analysis of data from isobaric labeling experiments. nih.gov |
| IsoMS Pro | Isotopic mass spectrometry data analysis | Processes and interprets complex isotope datasets from mass spectrometry. tmiclinode.com |
| tcaSIM | Design of 13C tracer experiments | Aids in the optimal design of tracer experiments for both MS and NMR data analysis. eurekaselect.comresearchgate.net |
| WUFlux | 13C-MFA of bacterial metabolism | An open-source platform with templates for various bacterial metabolic networks. github.io |
Future developments in this area will likely focus on the integration of different modeling approaches, the incorporation of machine learning algorithms for improved flux prediction, and the development of more comprehensive and curated metabolic models for a wider range of organisms and cell types. researchgate.netumassmed.edu The goal is to make these powerful analytical techniques more accessible and robust, enabling a broader community of researchers to apply them to their specific biological questions.
Novel L-PROLINE (1-13C) Labeling Strategies for Complex Biological Questions
To address increasingly complex biological questions, researchers are developing novel and more sophisticated stable isotope labeling strategies. These strategies aim to provide more detailed and dynamic information about metabolic pathways.
One such strategy is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) , a powerful method for quantitative proteomics that can also be adapted for metabolomic studies. In SILAC, cells are cultured in media where natural amino acids are replaced with "heavy" isotope-labeled counterparts, such as L-proline (1-13C). thermofisher.comwashington.edu This allows for the direct comparison of protein and metabolite levels between different experimental conditions within a single mass spectrometry run, improving quantitative accuracy. acs.org A challenge in some SILAC experiments is the metabolic conversion of labeled arginine to proline, which can complicate data analysis. However, computational methods have been developed to correct for this conversion. nih.gov
Dynamic SILAC is an extension of this method that involves switching cells from an unlabeled to a labeled medium and monitoring the incorporation of the heavy isotope over time. This provides valuable information on protein and metabolite turnover rates. thermofisher.com
Another advanced approach is the use of multiple tracers in a single experiment. For instance, by simultaneously providing cells with L-proline (1-13C) and other labeled substrates like 13C-glucose or 13C-glutamine, researchers can dissect the contributions of different metabolic pathways to a particular product. physiology.orgnih.gov This is particularly useful for understanding the metabolic flexibility of cells and how they adapt to different nutrient environments.
Furthermore, in vivo labeling studies using L-proline (1-13C) are becoming more feasible, allowing for the investigation of metabolic fluxes in whole organisms. nih.gov These studies are critical for understanding metabolism in a physiological context and for investigating the metabolic basis of diseases.
Future research will likely see the development of even more creative labeling strategies. This could include the use of L-proline labeled at different carbon positions to probe specific enzymatic reactions, as well as the combination of stable isotope labeling with other techniques like live-cell imaging to visualize metabolic activity in real-time. The development of novel proline derivatives and delivery methods could also open up new avenues for targeting specific cell types or tissues for metabolic analysis. frontiersin.orgnih.gov
| Labeling Strategy | Description | Application |
| SILAC | Cells are grown in media containing "heavy" isotope-labeled amino acids. | Quantitative proteomics and metabolomics, comparing different conditions. thermofisher.comwashington.edu |
| Dynamic SILAC | Cells are switched from "light" to "heavy" media, and isotope incorporation is monitored over time. | Measuring protein and metabolite turnover rates. thermofisher.com |
| Multi-Tracer Experiments | Simultaneous use of L-proline (1-13C) and other labeled substrates (e.g., 13C-glucose). | Dissecting contributions of different pathways to a metabolic product. physiology.orgnih.gov |
| In Vivo Labeling | Administration of L-proline (1-13C) to whole organisms. | Studying metabolic fluxes in a physiological context. nih.gov |
Q & A
Basic Research Questions
Q. How should researchers design experiments using L-PROLINE (1-13C) to study metabolic flux in brain tissue?
- Methodological Answer :
- Use cortical brain tissue slices incubated with L-PROLINE (1-13C) alongside isotopically labeled precursors like [1-13C]glucose or [1,2-13C]acetate.
- Employ NMR spectroscopy and LCMS to track 13C incorporation into metabolites (e.g., glutamine, lactate, alanine). Controls should include unlabeled L-proline and tissue without isotopic tracers.
- Quantify metabolic pools and net 13C flux to assess proline’s impact on glycolysis and TCA cycle activity .
Q. What are optimal concentrations of L-PROLINE (1-13C) for in vitro neuronal models to avoid neurotoxic effects?
- Methodological Answer :
- Physiological levels (0.1–1.0 mM) are recommended for studying metabolic regulation. Higher concentrations (>5 mM) may induce GABA-ergic disruptions or seizures, as shown in Prodh-deficient mouse models.
- Validate concentration-dependent effects via metabolite profiling (e.g., reduced alanine/lactate pools) and electrophysiological assays (e.g., gamma-band oscillations) .
Q. How can isotopic incorporation of L-PROLINE (1-13C) be validated in complex biological matrices?
- Methodological Answer :
- Use triple-quadrupole LCMS with selective reaction monitoring (SRM) for high-sensitivity detection.
- Cross-validate with NMR chemical shift analysis to confirm 13C positional labeling.
- Reference standardized protocols for L-proline quantification, such as dissolving 15.7 mg in 100 ml water for calibration curves .
Advanced Research Questions
Q. How can contradictions in 13C labeling data between NMR and LCMS be resolved?
- Methodological Answer :
- Technical Calibration : Ensure instrument-specific calibration using uniform standards (e.g., [1-13C]glucose controls).
- Cross-Platform Validation : Compare fractional 13C enrichment values across techniques. For example, NMR detects bulk isotopomers, while LCMS identifies low-abundance metabolites.
- Address discrepancies by normalizing data to total metabolite pools and accounting for ion suppression effects in LCMS .
Q. What strategies integrate L-PROLINE (1-13C) tracing data with multi-omics workflows?
- Methodological Answer :
- Combine isotope-resolved metabolomics with transcriptomics (RNA-seq) to link metabolic flux changes to gene expression (e.g., PRODH or collagen biosynthesis genes).
- Use pathway enrichment tools (e.g., MetaboAnalyst, KEGG Mapper) to map 13C-labeled metabolites onto annotated pathways.
- Ensure ethical alignment with NIH guidelines for preclinical data reproducibility .
Q. How does L-PROLINE (1-13C) modulate GABA-ergic transmission in neuropsychiatric disease models?
- Methodological Answer :
- Employ Prodh-deficient mice to mimic elevated CNS proline. Use patch-clamp electrophysiology to measure GABA receptor currents.
- Correlate L-PROLINE (1-13C) uptake with glutamate decarboxylase (GAD) inhibition via isotopic tracing in synaptic vesicles.
- Validate findings with behavioral assays (e.g., Morris water maze for cognitive deficits) .
Key Considerations for Rigorous Research
- Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including detailed reporting of animal models and statistical methods .
- Data Transparency : Publish raw NMR/LCMS spectra and isotopic enrichment calculations as supplementary files, referencing them in the main text .
- Contradiction Management : Pre-register hypotheses (e.g., PRODH-linked metabolic dysregulation) and document all negative/ambiguous results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
